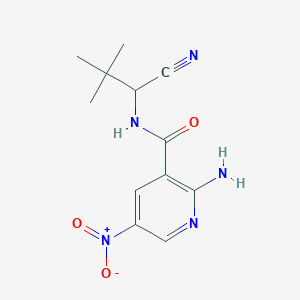

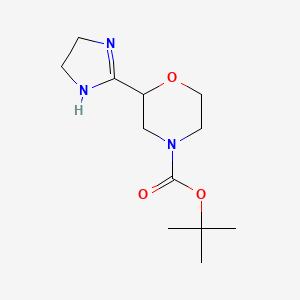

![molecular formula C17H15N3O3S B2995664 1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899988-38-6](/img/structure/B2995664.png)

1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[2,3-d]pyrimidin-5-one derivatives are a class of compounds that have been studied for their wide range of biological activities . They are part of a larger class of fused heterocyclic systems known as pyrido[2,3-d]pyrimidines .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrano[2,3-d]pyrimidine 2,4 dione scaffold, which is important for interactions with the amino acids present in the active site of certain enzymes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve a sequence of Michael addition, cyclization, and aerial oxidation .Applications De Recherche Scientifique

Synthesis and Characterization

Research on pyrimidine derivatives, including those structurally related to 1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione, emphasizes the importance of novel synthetic routes for creating compounds with enhanced biological activities. For instance, the synthesis and characterization of tetrahydropyrimidine derivatives have demonstrated significant anti-inflammatory activities, suggesting a potential area of application for related compounds (Gondkar et al., 2013).

Medicinal Applications

Anti-inflammatory Activity : Pyrimidine derivatives have been highlighted for their anti-inflammatory properties, based on their interaction with various biological targets such as COX inhibitors and their ability to inhibit protein denaturation. This suggests potential applications in designing anti-inflammatory agents (Gondkar et al., 2013).

Anticancer Activity : The structural framework of pyrimidine derivatives is associated with anticancer potential, where modifications to the pyrimidine core have led to compounds exhibiting various mechanisms of action against cancer cells. This area of research underscores the role of pyrimidine-based compounds in developing new therapeutic agents for cancer treatment (Kaur et al., 2014).

Mechanistic Insights

- Structure-Activity Relationships (SAR) : Studies focusing on the SAR of pyrimidine derivatives have provided insights into how substitutions on the pyrimidine ring influence biological activity. This knowledge is crucial for designing more potent and selective drug candidates, indicating a broad spectrum of medicinal applications for these compounds (Natarajan et al., 2022).

Mécanisme D'action

Orientations Futures

The study of pyrido[2,3-d]pyrimidin-5-one derivatives and similar compounds is a rapidly growing area of organic synthesis due to their wide range of biological activity . Future research may focus on developing new synthesis methods, studying their biological activity, and exploring their potential applications in medicine .

Propriétés

IUPAC Name |

1,3-dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-19-15-14(16(22)20(2)17(19)23)13(8-9-18-15)24-10-12(21)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHDCBDLKSJKLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

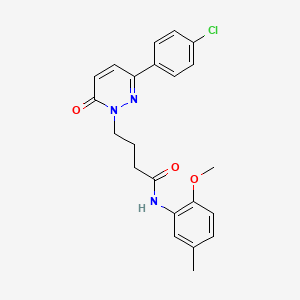

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)

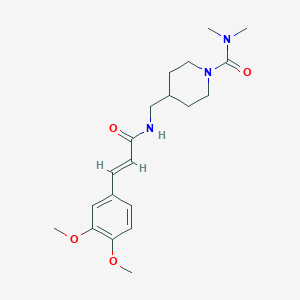

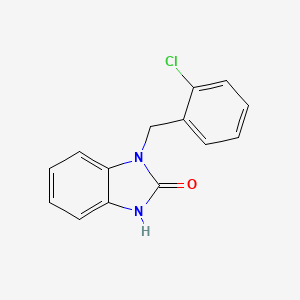

![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)

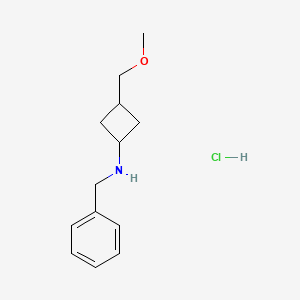

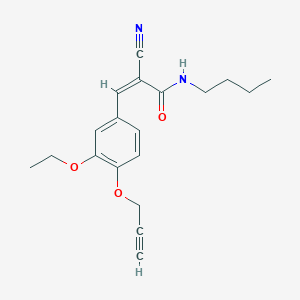

![2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B2995589.png)

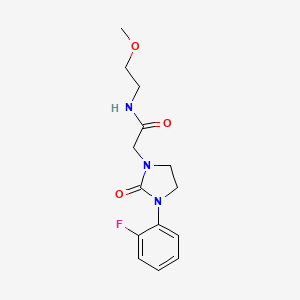

![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)

![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)